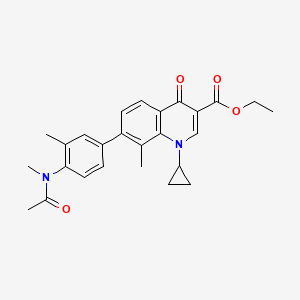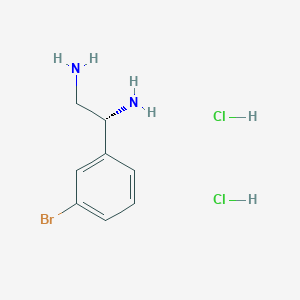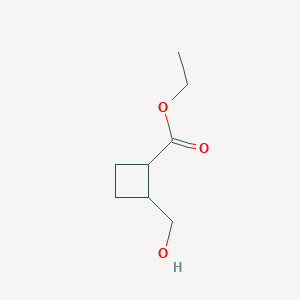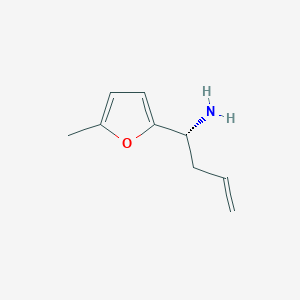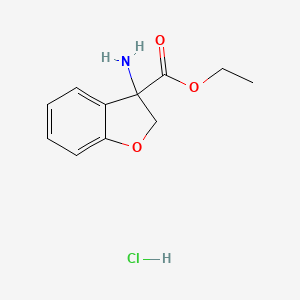
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Benzofuran Ring: : The benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
-
Amination: : The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines under basic conditions.
-
Esterification: : The carboxylate group is introduced through esterification reactions, typically using ethyl bromoacetate in the presence of a base such as sodium carbonate .
-
Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and pathways.
Medicine: Its potential anti-tumor and antibacterial properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit key enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride can be compared with other benzofuran derivatives such as:
Ethyl 3-amino-2,3-dihydrobenzofuran-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Ethyl 3-amino-2,3-dihydrobenzofuran-4-carboxylate: Another positional isomer with different biological activities.
Ethyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate: Known for its anti-inflammatory properties.
The uniqueness of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
ethyl 3-amino-2H-1-benzofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-2-14-10(13)11(12)7-15-9-6-4-3-5-8(9)11;/h3-6H,2,7,12H2,1H3;1H |
InChI-Schlüssel |
MTGYRSPEQQJEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(COC2=CC=CC=C21)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


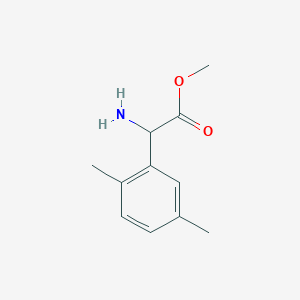

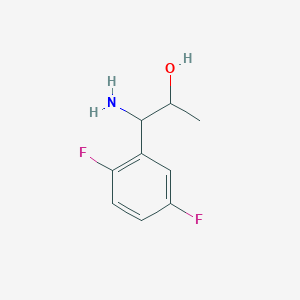
![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)
![7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041815.png)
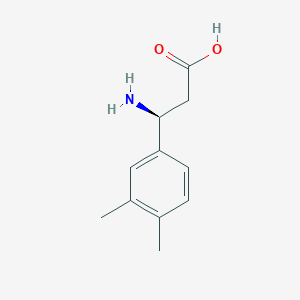
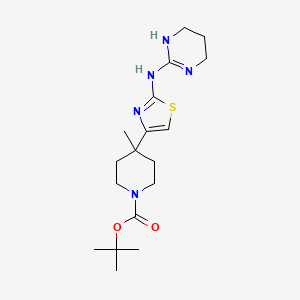
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)
